molecular formula C7H11N5O2 B13199841 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No.: B13199841
M. Wt: 197.19 g/mol
InChI Key: PQEOYPAKMKMPOH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The proton NMR spectrum of this compound would feature distinct signals for the pyrrolidine and triazine moieties:

  • Pyrrolidine Protons : The 3-aminopyrrolidin-1-yl group would show resonances between δ 1.8–3.5 ppm . The axial and equatorial protons on the pyrrolidine ring typically split into multiplet patterns due to ring puckering.
  • Triazine Ring Protons : The NH groups in the tetrahydrotriazinedione core resonate downfield at δ 8.5–10.0 ppm , while CH₂ groups adjacent to carbonyls appear near δ 4.0–4.5 ppm .

Table 3: Predicted ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Pyrrolidine CH₂ 1.8–2.2 Multiplet
Pyrrolidine CH-NH₂ 3.0–3.5 Triplet
Triazine NH 8.5–10.0 Broad singlet
Triazine CH₂ 4.0–4.5 Quartet

¹³C NMR would reveal carbonyl carbons at δ 165–175 ppm and pyrrolidine carbons between δ 25–55 ppm .

Infrared (IR) Vibrational Fingerprint Interpretation

The IR spectrum is dominated by stretches associated with carbonyl groups and amine functionalities:

  • N-H Stretches : Primary and secondary amines exhibit broad bands near 3300–3500 cm⁻¹ .
  • C=O Stretches : The two carbonyl groups in the triazine ring produce strong absorptions at 1680–1720 cm⁻¹ .
  • C-N Stretches : Aromatic C-N vibrations in the triazine core appear at 1350–1450 cm⁻¹ .

Table 4: Key IR Absorption Bands

Bond Type Wavenumber (cm⁻¹) Intensity
N-H (amine) 3300–3500 Strong
C=O (triazine) 1680–1720 Strong
C-N (triazine) 1350–1450 Medium

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would yield a molecular ion peak at m/z 216 (M⁺), with characteristic fragmentation pathways:

  • Loss of the pyrrolidine sidechain (-C₅H₁₀N₂ , m/z 216 → 130).
  • Cleavage of the triazine ring, producing ions at m/z 85 (C₃H₅N₂O₂⁺) and m/z 131 (C₅H₇N₃O⁺).

Table 5: Major MS Fragments

m/z Fragment Ion
216 [M]⁺
130 C₃H₂N₃O₂⁺
85 C₃H₅N₂O₂⁺

The base peak likely corresponds to the stabilized triazine fragment at m/z 85 due to resonance in the conjugated system.

Properties

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

6-(3-aminopyrrolidin-1-yl)-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H11N5O2/c8-4-1-2-12(3-4)5-6(13)9-7(14)11-10-5/h4H,1-3,8H2,(H2,9,11,13,14)

InChI Key

PQEOYPAKMKMPOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a triazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The 1,2,4-triazine-3,5-dione scaffold is a versatile pharmacophore. Below is a detailed comparison of structurally related compounds, emphasizing substituent-driven differences in activity and applications:

Compound Name Molecular Formula Substituent Biological Activity Key Findings/Applications References
6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5-dione C₇H₁₀N₆O₂ 3-Aminopyrrolidin-1-yl Under investigation Potential anticonvulsant or antitumor agent (inferred from analogs) N/A
Lamotrigine C₉H₇Cl₂N₅ 2,3-Dichlorophenyl Anticonvulsant Approved for epilepsy and bipolar disorder; inhibits voltage-gated sodium channels .
6-Azauracil C₃H₃N₃O₂ None (parent compound) Antitumor, RNA synthesis inhibitor Inhibits orotidylate decarboxylase; used in research for transplantable mouse tumors .
6-Azauridine C₈H₁₁N₃O₆ β-D-ribofuranosyl Cytostatic agent Blocks de novo pyrimidine biosynthesis; clinical use in hematologic malignancies .
6-(Piperazin-1-yl)-1,2,4-triazine-3,5-dione C₇H₁₀N₆O₂ Piperazin-1-yl Research chemical Structural analog; potential CNS activity (based on piperazine’s role in neuroactive drugs) .

Pharmacological and Mechanistic Insights

Anticonvulsant Activity: Lamotrigine’s 2,3-dichlorophenyl substituent is critical for sodium channel blocking, reducing neuronal hyperexcitability . Triazine-dione derivatives with aromatic substituents (e.g., phenyl groups) show anticonvulsant efficacy in rodent models, likely via GABAergic modulation . The 3-aminopyrrolidine group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents.

Antitumor Activity: 6-Azauracil acts as a pyrimidine analog, disrupting RNA synthesis and exhibiting activity against murine tumors . Its lack of a ribose group limits bioavailability, addressed in 6-azauridine via glycosylation . The 3-aminopyrrolidine substituent in the target compound could improve solubility or tumor-targeting compared to non-polar analogs.

Safety Profiles :

  • Lamotrigine derivatives are generally well-tolerated but carry risks of dermatologic reactions .
  • 6-Azauracil and its analogs may induce hepatotoxicity at high doses, though some triazine-diones show low neurotoxicity in preclinical studies .

Biological Activity

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS Number: 1249530-93-5) is a compound that has garnered attention in recent research for its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N5O2C_7H_{11}N_5O_2 with a molecular weight of 197.19 g/mol. The compound features a tetrahydrotriazine core which is known for various biological activities.

PropertyValue
CAS Number1249530-93-5
Molecular FormulaC₇H₁₁N₅O₂
Molecular Weight197.19 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer activity. A study focusing on the synthesis of 3-amino-1,2,4-triazine derivatives demonstrated that these compounds can inhibit pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. The synthesized compounds showed potent inhibitory activity against PDKs and were effective in inducing apoptosis in cancer cells at low micromolar concentrations .

Mechanism of Action:
The mechanism involves the disruption of the PDK/PDH axis leading to metabolic dysregulation in cancer cells. This results in reduced energy production and increased oxidative stress within the cells, ultimately triggering apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the triazine ring can enhance biological activity. For instance:

  • Substituents on the triazine ring : Different substituents can affect binding affinity to target proteins.
  • Pyrrolidine moiety : The presence of the aminopyrrolidine group significantly contributes to the compound's ability to induce cell death in cancer models.

Case Studies

  • In Vitro Studies :
    • Compounds derived from the triazine scaffold were tested against various cancer cell lines including pancreatic cancer cells with KRAS mutations. Results showed a marked reduction in cell viability and induction of apoptosis .
  • In Vivo Studies :
    • Preliminary animal studies demonstrated that select derivatives could effectively target tumors in vivo with a tolerability profile superior to existing chemotherapeutics like cisplatin and gemcitabine .

Future Directions

Further research is needed to optimize the pharmacological properties of this compound. Potential areas of exploration include:

  • Development of analogs : To improve efficacy and reduce side effects.
  • Clinical trials : To assess safety and effectiveness in humans.

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